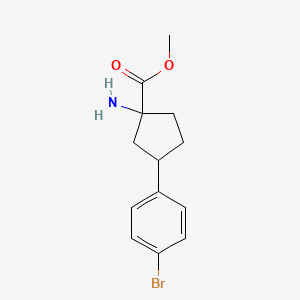
Methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is a compound of interest in organic chemistry and medicinal chemistry. It is known for its role as an intermediate in the synthesis of sphingosine-1-phosphate receptor (S1P1) agonists, which are significant in the treatment of autoimmune diseases such as multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate involves several steps. One common method starts with the preparation of (S)-3-(4-bromophenyl)cyclopentanone. This is achieved by reacting 4-bromophenylboronic acid with cyclopent-2-enone in the presence of a rhodium catalyst and dioxane as the solvent . The resulting product undergoes a Strecker reaction to form a mixture of diastereomers, which are then separated to obtain the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthesis and isolation of its four stereoisomers. The process includes purification by column chromatography and determination of chiral purity using NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is primarily used in the synthesis of S1P1 receptor agonists. These agonists are crucial in the treatment of autoimmune diseases like multiple sclerosis by modulating immune cell trafficking . Additionally, this compound is used in medicinal chemistry research to develop new therapeutic agents targeting S1P1 receptors .
Mechanism of Action
The compound exerts its effects by acting as an intermediate in the synthesis of S1P1 receptor agonists. These agonists bind to the S1P1 receptor, leading to receptor internalization and degradation. This process blocks the egress of T cells from lymphoid tissues, thereby reducing inflammation and autoimmune responses .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another S1P1 receptor agonist used in the treatment of multiple sclerosis.
Amiselimod: A successor of fingolimod with more specificity for S1P1 receptors.
Uniqueness
Methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is unique due to its specific structure, which allows for the synthesis of highly selective S1P1 receptor agonists. Its stereochemistry plays a crucial role in its biological activity and therapeutic potential .
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9/h2-5,10H,6-8,15H2,1H3 |
InChI Key |
DXRSYLNLGBXYNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


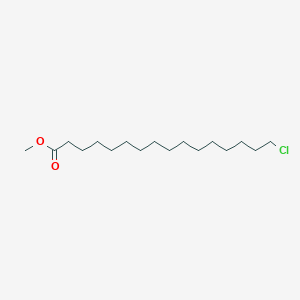

![Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12984426.png)

![2-Hydrazonooctahydro-1H-benzo[d]imidazole](/img/structure/B12984437.png)
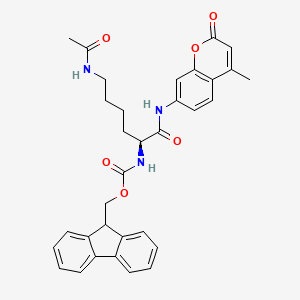

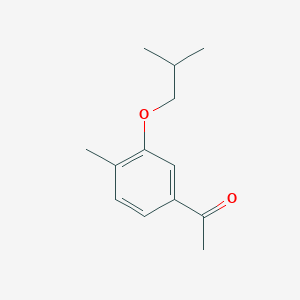


![8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B12984478.png)
![Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate](/img/structure/B12984483.png)
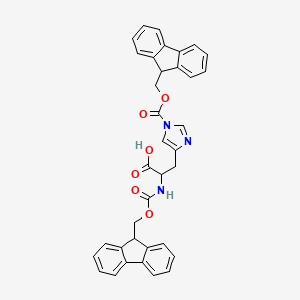
![(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12984500.png)
